tert-Butyl 2-iodo-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Description
tert-Butyl 2-iodo-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a fused pyrimidine derivative featuring a bicyclic pyrido[4,3-d]pyrimidine core, a tert-butyl carbamate protecting group at position 6, and an iodine substituent at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to kinase inhibitors, particularly epidermal growth factor receptor (EGFR) inhibitors, which are pivotal in cancer therapeutics . The iodine atom at position 2 introduces unique electronic and steric properties, making the compound a versatile intermediate for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions).
Properties
Molecular Formula |
C12H16IN3O2 |
|---|---|
Molecular Weight |
361.18 g/mol |
IUPAC Name |
tert-butyl 2-iodo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C12H16IN3O2/c1-12(2,3)18-11(17)16-5-4-9-8(7-16)6-14-10(13)15-9/h6H,4-5,7H2,1-3H3 |
InChI Key |
NYISJIHAABNHTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 2-iodo-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrido[4,3-d]pyrimidine core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization.
Introduction of the iodine atom: The iodination step can be performed using iodine or an iodine-containing reagent under suitable conditions.
Industrial production methods for this compound may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
tert-Butyl 2-iodo-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Reduction Reactions: The compound can be reduced to form different derivatives. For example, reduction of the iodine atom can lead to the formation of the corresponding hydrogenated compound.
Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 2-iodo-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: The compound has potential biological activities, including antimicrobial and antiproliferative properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: The compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of tert-Butyl 2-iodo-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of tert-butyl 2-iodo-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate, highlighting differences in substituents, molecular properties, and applications:
Biological Activity
tert-Butyl 2-iodo-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a chemical compound characterized by its unique pyrido-pyrimidine structure. The presence of an iodine atom at the 2-position enhances its reactivity and potential biological activity. This article explores the biological activities associated with this compound, supported by relevant research findings and data.
- Molecular Formula : CHI NO
- Molecular Weight : 361.18 g/mol
- CAS Number : 1613148-20-1
The compound's structure allows for various nucleophilic substitution reactions due to the iodine atom, which can be replaced by different nucleophiles. This characteristic is crucial for synthesizing derivatives with diverse biological activities.
Biological Activity Overview
Research indicates that compounds similar to tert-butyl 2-iodo-7,8-dihydropyrido[4,3-d]pyrimidine have shown promising biological activities, particularly in antimicrobial and anti-tuberculosis (anti-TB) applications. The following sections detail specific biological activities and relevant findings.
Antimicrobial Activity
Recent studies have highlighted the potential of pyrido-pyrimidine derivatives in combating bacterial infections. For instance, compounds structurally related to tert-butyl 2-iodo-7,8-dihydropyrido[4,3-d]pyrimidine have exhibited significant minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis (Mtb):
The compounds demonstrated low toxicity and favorable pharmacokinetic profiles, indicating their potential as effective therapeutic agents against resistant strains of Mtb.
The biological activity of tert-butyl 2-iodo-7,8-dihydropyrido[4,3-d]pyrimidine is thought to stem from its ability to interact with specific biological targets such as enzymes and receptors involved in cellular processes. Interaction studies are essential for understanding the pharmacodynamics of this compound.
Case Studies
- Study on Anti-TB Activity : A study investigated the efficacy of several pyrido-pyrimidine derivatives against Mtb strains. The results indicated that certain derivatives exhibited enhanced activity compared to traditional anti-TB drugs, suggesting a novel mechanism of action that warrants further investigation .
- Zebrafish Model : In vivo studies using zebrafish larvae demonstrated that selected derivatives provided protective effects against Mtb infections, showcasing their potential for therapeutic applications in treating tuberculosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
